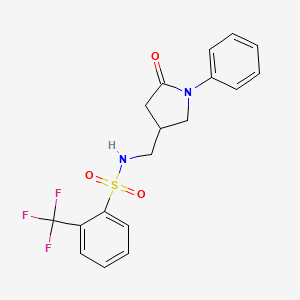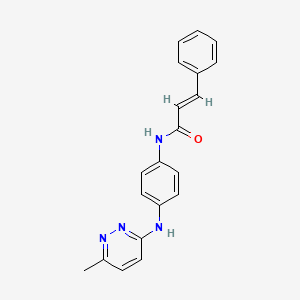
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticonvulsant Activity
Cinnamamide derivatives have been extensively studied for their anticonvulsant properties. Investigations into the crystallographic structures of N-substituted cinnamamide derivatives have provided insights into their potential anticonvulsant mechanisms. These compounds possess fragments considered beneficial for anticonvulsant activity, including a phenyl ring or other hydrophobic unit, an electron-donor atom, and a hydrogen-bond acceptor/donor domain. Structure-activity analysis suggests that the anticonvulsant properties may be related to the N-atom substituent, highlighting the importance of appropriate interactions with the molecular target for anticonvulsant efficacy (Żesławska et al., 2017).
Antitubercular Evaluation
The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives for antitubercular evaluation have shown promising results. A molecular hybridization approach led to the synthesis of compounds exhibiting significant activity against Mycobacterium tuberculosis. The systematic modification around part C of the molecule, linked through amide and carbamate functionality, underscores the role of these derivatives in improving the physicochemical properties and influencing the pharmacokinetic and pharmacodynamic behaviors against tuberculosis (Patel & Telvekar, 2014).
Anti-inflammatory and Analgesic Activities
Cinnamamide derivatives have been identified for their potential non-acidic anti-inflammatory properties. A study synthesized and evaluated various benzamides and cinnamamides, identifying compounds with potent activity in treating carrageenan-induced peripheral edema. This suggests a mechanism of action that may involve interference with transmembrane events, leading to a reduction in the production of reactive oxygen species (Robert et al., 1994).
Neuroprotective and Anti-ischemic Activities
Cinnamamide derivatives have also been explored for their neuroprotective and anti-ischemic activities. The synthesis and characterization of novel compounds have indicated their effectiveness against neurotoxicity induced by glutamine in PC12 cells. Additionally, in vivo experiments have shown protective effects on cerebral infarction, suggesting these derivatives as potential candidates for treating neurodegenerative disorders (Zhong et al., 2018).
Anticancer Potentials
The exploration of cinnamic acid derivatives, including cinnamamides, has highlighted their underutilized potential as anticancer agents. These compounds' chemical properties allow for various reactive site modifications, which have been leveraged in medicinal research to develop both traditional and synthetic antitumor agents. Recent attention towards cinnamoyl derivatives has emphasized their significant antitumor efficacy, underscoring the need for further exploration in this domain (De, Baltas, & Bedos-Belval, 2011).
特性
IUPAC Name |
(E)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h2-14H,1H3,(H,21,24)(H,22,25)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNPYMVUVMSHS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)
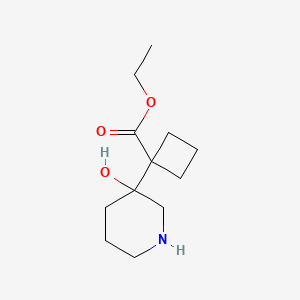
![Methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride](/img/structure/B2596232.png)
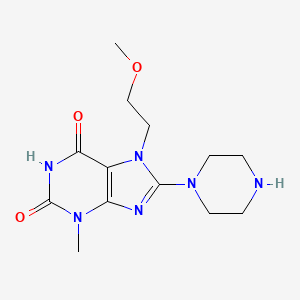
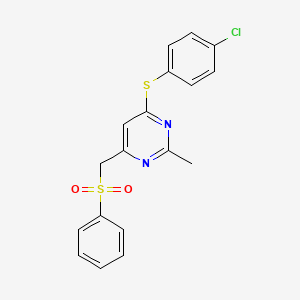
![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)
![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)
![1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2596240.png)
![tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate](/img/structure/B2596242.png)
![(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2596243.png)
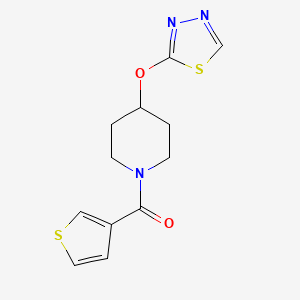
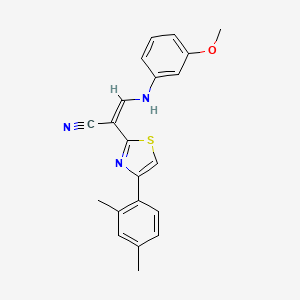
![3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2596247.png)
